

# Introduction: The Critical Role of Unambiguous Chemical Identification

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## Compound of Interest

Compound Name: *1-(2-Chloroethoxy)-2-methoxybenzene*

CAS No.: 53815-60-4

Cat. No.: B1598700

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In the fields of chemical research, and particularly within the exacting domain of pharmaceutical development, the precise identification of a molecular entity is paramount. The reproducibility of synthetic procedures, the accuracy of analytical results, and the ultimate safety and efficacy of a drug product all depend on the unambiguous understanding of every compound involved, from starting materials to final active pharmaceutical ingredients (APIs) and their potential impurities. However, the lexicon of chemistry is rich and varied, often assigning multiple names or synonyms to a single chemical structure. This can arise from historical naming conventions, differences between systematic and trivial nomenclature, or designations from various commercial suppliers.

This guide provides an in-depth exploration of the synonyms and identifiers for the compound **1-(2-Chloroethoxy)-2-methoxybenzene**. This molecule serves as a pertinent case study, as it is recognized as a key intermediate and a potential impurity in the synthesis of Carvedilol, a widely used beta-blocker for treating hypertension and heart failure.<sup>[1][2]</sup> For researchers and drug development professionals, the ability to navigate the varied nomenclature of such compounds is not merely an academic exercise but a fundamental requirement for ensuring purity, quality, and regulatory compliance. This document will deconstruct the origins of its various names, provide a systematic framework for its identification, and equip the reader with a validated workflow for chemical identity verification.

## Core Chemical Identity

Before exploring its synonyms, it is essential to ground our understanding in the compound's fundamental and unique identifiers. These form the bedrock of its chemical identity, independent of any trivial or commercial name.

The structure is based on a benzene ring with two substituents at positions 1 and 2: a methoxy group (-OCH<sub>3</sub>) and a 2-chloroethoxy group (-OCH<sub>2</sub>CH<sub>2</sub>Cl). The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to avoid ambiguity.

Table 1: Primary Chemical Identifiers

Identifier Type	Value	Authority
IUPAC Name	1-(2-chloroethoxy)-2-methoxybenzene	IUPAC[3]
CAS Registry Number	53815-60-4	Chemical Abstracts Service (CAS)[1][3][4]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClO <sub>2</sub>	[1][3]
Molecular Weight	186.63 g/mol	[1][3]
InChI	InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3	IUPAC/InChI Trust[3]
InChIKey	CJHKWIFDLHQWCU-UHFFFAOYSA-N	IUPAC/InChI Trust[3]
EC Number	827-091-7	European Chemicals Agency (ECHA)[3]

## Deconstructing the Synonyms: From Systematic to Trivial Names

The various names for a single compound often reveal its history, its structural components, or its commercial context. Understanding the logic behind these synonyms enhances a scientist's ability to locate and verify information across diverse literature and databases.

## The Guaiacol Connection: A Trivial Name's Legacy

A significant number of synonyms for **1-(2-Chloroethoxy)-2-methoxybenzene** are derived from the trivial name Guaiacol. Guaiacol is the common name for 2-methoxyphenol, a naturally occurring organic compound that forms the core phenolic structure of our molecule of interest.

[5][6]

- Synonyms based on Guaiacol:
  - O-(2-chloroethyl)guaiacol[3][7]
  - Guaiacol 2-chloroethyl ether[3]

The causality here is clear: chemists often name derivatives based on a well-known parent compound. In "O-(2-chloroethyl)guaiacol," the "O-" prefix indicates that the substitution (the 2-chloroethyl group) has occurred on the oxygen atom of the phenol's hydroxyl group. This naming convention is a common and efficient shorthand in organic chemistry.

## Systematic and Semi-Systematic Variations

Other synonyms are variations of systematic naming, focusing on different parts of the molecule as the parent structure.

- Phenoxy-based Names:
  - 2-(2-Methoxyphenoxy)ethyl chloride[1][3]
  - 2-(o-methoxyphenoxy)ethyl chloride[3]
  - 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE[2][3]

In this case, the "2-methoxyphenol" group is treated as a substituent (phenoxy) attached to an ethyl chloride parent chain. The "o-" in "o-methoxyphenoxy" is an older, non-IUPAC designation for ortho, indicating the 1,2 substitution pattern on the benzene ring.

- Benzene-based Names:
  - Benzene, 1-(2-chloroethoxy)-2-methoxy-[3]

This is a format often used in indexing systems like the Chemical Abstracts Service, where the parent hydrocarbon (benzene) is named first, followed by its substituents.

## Consolidated Table of Synonyms

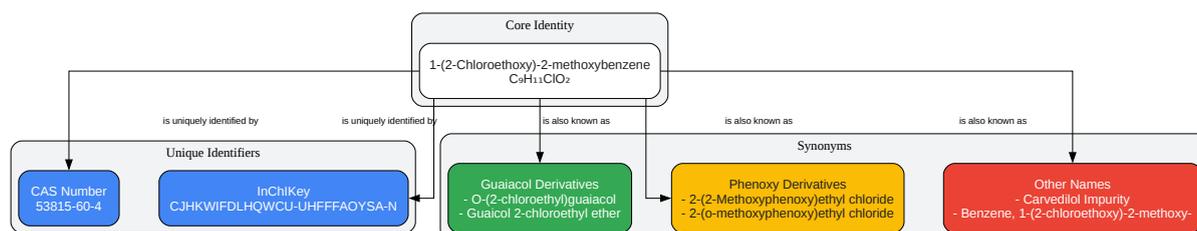
The following table consolidates the known synonyms for CAS 53815-60-4, providing a comprehensive reference for researchers.

Table 2: Comprehensive List of Synonyms

Synonym	Type
2-(2-Methoxy Phenoxy) Chloro Ethane	Semi-Systematic[1]
2-Methoxyphenoxyethyl Chloride	Semi-Systematic[1][3]
O-(2-chloroethyl)guaiacol	Trivial Derivative[3][7]
Guaicol 2-chloroethyl ether	Trivial Derivative[3]
2-(o-methoxyphenoxy)ethyl chloride	Semi-Systematic[3]
1-(2-chloroethoxy)-2-methoxy-benzene	Systematic Variation[3]
Benzene, 1-(2-chloroethoxy)-2-methoxy-	Index Name[3]
Carvedilol - In house impurity	Contextual/Commercial[1]

## Visualizing the Nomenclature Network

To clarify the relationships between the core structure and its various identifiers, a directed graph is highly effective. The diagram below illustrates how the central chemical entity is linked to its unique identifiers and a web of synonymous names.



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Caption: Nomenclature map for CAS 53815-60-4.

## Protocol: A Self-Validating Workflow for Chemical Identity Verification

To ensure trustworthiness and scientific integrity, researchers should not rely on a single name from a publication or supplier bottle. The following protocol outlines a self-validating system for confirming a chemical's identity using publicly available, authoritative databases.

**Objective: To unambiguously confirm the identity of a chemical sample suspected to be 1-(2-Chloroethoxy)-2-methoxybenzene.**

### Materials:

- A known identifier (e.g., name, CAS No.) from a source (e.g., supplier catalog, research paper).

- Access to the internet and authoritative chemical databases (e.g., PubChem, CAS Common Chemistry, ECHA InfoCard).

## Step-by-Step Methodology:

- Initiate Search with Primary Identifier:
  - Begin with the most reliable identifier you have. A CAS Registry Number (53815-60-4) is the gold standard. If you only have a name, such as "Guaicol 2-chloroethyl ether," start with that.
  - Action: Enter the identifier into a major chemical database like PubChem.
- Aggregate Core Identifiers:
  - From the initial search result in the authoritative database, locate the main compound page.
  - Action: Record the following key identifiers presented on the page:
    - CAS Registry Number
    - IUPAC Name
    - Molecular Formula
    - InChIKey
- Cross-Verification Using a Secondary Identifier:
  - To ensure the initial result was not an error, perform a new search in a different database (e.g., CAS Common Chemistry, or a supplier like Sigma-Aldrich) using a different identifier from the aggregated list. The InChIKey is excellent for this as it is unique and structure-derived.
  - Action: Search using the InChIKey (CJHKWIFDLHQWCU-UHFFFAOYSA-N).
- Compare and Validate:

- Compare the results from the second search with the information gathered in Step 2.
- Action: Confirm that the molecular structure, formula, IUPAC name, and CAS number are identical across both searches. A match provides high confidence in the compound's identity.
- Review Synonym List:
  - On the authoritative database page (e.g., PubChem), navigate to the "Synonyms" or "Names and Identifiers" section.<sup>[3]</sup>
  - Action: Compare the original name you started with to this list. This confirms that the initial name, even if trivial or commercial, corresponds to the correct chemical structure. This step links your physical sample or literature reference back to the validated chemical identity.

This systematic process creates a closed loop of verification, ensuring that the researcher has correctly identified the compound and is aware of its most critical identifiers and common synonyms.

Caption: Workflow for chemical identity verification.

## Conclusion

**1-(2-Chloroethoxy)-2-methoxybenzene** (CAS 53815-60-4) is a molecule known by many names, a common challenge in the global scientific community. For professionals in drug development and research, mastery over this nomenclature is essential for navigating the complexities of synthesis, purification, and analysis. By understanding the origins of its synonyms—from the systematic IUPAC name to derivatives of the trivial name Guaiacol—and by employing a robust, self-validating verification workflow, scientists can operate with a higher degree of precision and confidence. This guide serves not only as a reference for the synonyms of this specific Carvedilol impurity but also as a template for the rigorous identification of any chemical compound.

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